molecular formula C12H15NO3 B1526695 Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate CAS No. 30428-66-1

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate

Cat. No. B1526695
CAS RN: 30428-66-1
M. Wt: 221.25 g/mol
InChI Key: LWDJVXUDNDZUDS-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate, also known as EAPC, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is a synthetic derivative of pyridine, and has been used as a pharmaceutical intermediate in the synthesis of drugs, as well as in the production of other organic compounds. EAPC has been widely studied in the scientific community, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

Antimicrobial Activity

This compound has been utilized in the synthesis of thiophene derivatives which exhibit significant antimicrobial properties . These derivatives have shown potent antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. The antifungal activity against Candida albicans and Aspergillus niger is also noteworthy .

Antioxidant Properties

The thiophene analogues derived from Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate have demonstrated excellent antioxidant activity . This is measured by their ability to scavenge free radicals, with certain compounds exhibiting IC50 values comparable to ascorbic acid, a standard antioxidant drug .

Anticancer Potential

Some synthesized derivatives have shown promising results in anticancer screening , particularly against human lung cancer cell lines (A-549). These compounds have been evaluated for their antiproliferative activity and could serve as a basis for developing new anticancer agents .

Anticorrosion Efficiency

In the field of materials science, these derivatives have been applied as anticorrosion agents . One particular compound demonstrated a high anticorrosion efficiency of 97.90% with a low corrosion rate, which is significant for protecting metals against corrosion .

Synthesis of Heterocycles

Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate serves as a versatile synthon for the synthesis of various heterocyclic compounds . These heterocycles have a wide range of applications in pharmaceuticals due to their diverse biological activities .

Cytoprotective Activity

Derivatives of this compound have been shown to possess cytoprotective activity . This property is crucial for protecting cells from harmful agents and could be beneficial in developing treatments for diseases that cause cellular damage .

Chemical Modifications and Reactions

The presence of reactive acetyl groups in Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate allows for various chemical modifications , including Claisen–Schmidt condensation and Claisen condensation. These reactions can lead to the synthesis of chalcones and other valuable compounds for further chemical transformations .

properties

IUPAC Name

ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-5-16-12(15)11-6-10(9(4)14)7(2)13-8(11)3/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJVXUDNDZUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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